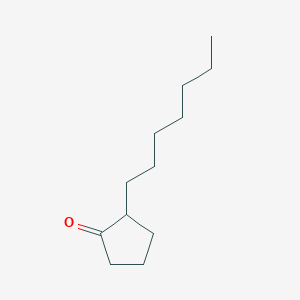

2-Heptylcyclopentanone

Descripción general

Descripción

El cloruro de mercufenol, también conocido como o-(cloromercuri)fenol u o-hidroxifenilmercurio cloruro, es un compuesto organomercurio con la fórmula molecular C₆H₅ClHgO y un peso molecular de 329.15 g/mol . Este compuesto es conocido por sus propiedades antimicrobianas y se ha utilizado como desinfectante .

Métodos De Preparación

El cloruro de mercufenol se puede sintetizar mediante la reacción de fenol con acetato mercúrico . La reacción típicamente involucra los siguientes pasos:

Reacción de fenol y acetato mercúrico: El fenol reacciona con acetato mercúrico para formar fenóxido mercúrico.

Cloración: El fenóxido mercúrico se clora luego para producir cloruro de mercufenol.

Las condiciones de reacción generalmente involucran temperaturas moderadas y el uso de solventes como alcohol o benceno . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la escala y la eficiencia.

Análisis De Reacciones Químicas

Reaction Conditions and Outcomes

Mechanism :

-

Base-Catalyzed Aldol Addition : NaOH deprotonates cyclopentanone at the α-position, forming an enolate that attacks n-heptyl aldehyde.

-

Dehydration : The intermediate β-hydroxy ketone undergoes dehydration at 100–120°C to yield α,β-unsaturated ketone (2-heptylidenecyclopentanone) .

-

Isomerization : Acidic conditions or thermal treatment isomerize the double bond to produce 2-heptylcyclopentanone .

Oxidation to δ-Dodecalactone

This compound is oxidized to δ-dodecalactone , a fragrance ingredient, using hydrogen peroxide (H₂O₂) and heteropoly acid catalysts .

Oxidation Reaction Data

| Parameter | Value/Range | Catalyst | Yield | Source |

|---|---|---|---|---|

| Oxidant | 30% H₂O₂ | Phosphotungstic acid | 45% | |

| Temperature | 70°C | - | - | |

| Reaction Time | 12 hours | - | - | |

| Catalyst Loading | 5 wt.% (relative to substrate) | - | - |

Key Steps :

-

Baeyer-Villiger Oxidation : H₂O₂ inserts an oxygen atom adjacent to the carbonyl group, forming a lactone ring .

-

Selectivity : Heteropoly acids enhance reaction efficiency by stabilizing intermediates and reducing side reactions .

Potential for Further Functionalization

The compound’s α,β-unsaturated carbonyl structure enables diverse functionalization pathways:

Stability and Side Reactions

Aplicaciones Científicas De Investigación

El cloruro de mercufenol tiene una gama de aplicaciones de investigación científica, que incluyen:

Agente antimicrobiano: Se ha utilizado como agente antimicrobiano en preparaciones preoperatorias de la piel y en lavados quirúrgicos de manos.

Investigación del cáncer: Los estudios han demostrado que el cloruro de mercufenol exhibe actividad antiproliferativa en células cancerosas de tiroides.

Síntesis química: Se utiliza en varios procesos de síntesis química como reactivo o intermedio.

Mecanismo De Acción

El mecanismo de acción del cloruro de mercufenol implica su interacción con las membranas celulares microbianas, lo que lleva a la interrupción y la muerte celular. La actividad antimicrobiana del compuesto se debe principalmente a su capacidad para unirse a los grupos tiol en las proteínas, inhibiendo así las funciones enzimáticas esenciales . En la investigación del cáncer, sus efectos antiproliferativos se atribuyen a su capacidad para interferir con las vías de señalización celular e inducir la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

El cloruro de mercufenol se puede comparar con otros compuestos organomercurio como:

Acetato de fenilmercurio: Similar en estructura pero con un grupo acetato en lugar de un grupo cloruro.

Cloruro mercúrico: Un compuesto de mercurio más simple con dos átomos de cloro, conocido por su alta toxicidad y su uso como desinfectante.

Nitrato de fenilmercurio: Otro compuesto organomercurio utilizado como conservante y desinfectante.

El cloruro de mercufenol es único debido a su estructura específica, que imparte propiedades antimicrobianas y antiproliferativas distintas .

Actividad Biológica

2-Heptylcyclopentanone (C₁₂H₂₂O) is a cyclopentanone derivative characterized by a heptyl group attached to the second carbon of the cyclopentanone ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound has a molecular formula of C₁₂H₂₂O and is classified as a ketone. Its structure allows for interactions with various biological molecules, which may contribute to its observed activities. The compound can form stable complexes with metal ions, potentially influencing enzyme activity and other biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives found that compounds similar to this compound displayed varying degrees of antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Pneumococcus pneumoniae. The antibacterial activity was quantified using minimum inhibitory concentration (MIC) values, with some derivatives showing MIC values as low as 0.5 µg/mL .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | <0.1 | S. aureus |

| Heptyl derivatives | 5.0 | Pneumococcus pneumoniae |

| Other related compounds | >7.0 | Various |

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that the compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported that treatment with this compound resulted in significant reductions in cell viability in breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Its ability to form stable complexes with metal ions may play a role in modulating enzyme activity, thereby influencing various biochemical processes .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several cyclopentanone derivatives, including this compound. The researchers conducted a series of in vitro assays against a panel of bacterial strains. The results demonstrated that this compound exhibited potent activity against S. aureus, with an MIC value significantly lower than that of commonly used antibiotics . This suggests potential applications in developing new antimicrobial agents.

Case Study: Anticancer Activity

Another study focused on the anticancer properties of this compound, particularly its effect on MCF-7 breast cancer cells. The study found that treatment with the compound led to increased apoptosis rates and cell cycle arrest at the G1 phase. These findings indicate that this compound may serve as a lead compound for developing novel anticancer therapies .

Safety and Toxicology

Toxicological assessments have indicated that cyclopentanones, including this compound, generally exhibit low toxicity profiles. Studies have reported minimal skin irritation and no significant mutagenic or genotoxic effects in bacterial assays . However, further studies are necessary to fully understand the safety profile of this compound when used in therapeutic settings.

Propiedades

IUPAC Name |

2-heptylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXHBTZLHITWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044547 | |

| Record name | 2-Heptylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

137-03-1, 71607-27-7 | |

| Record name | 2-Heptylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylcyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEPTYLCYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4984B2X8AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Heptylcyclopentanone in chemical synthesis?

A1: this compound serves as a valuable starting material in organic synthesis, particularly in the production of δ-dodecalactone. This lactone is a sought-after fragrance compound prized for its sweet, coconut-like aroma. One notable reaction involving this compound is the Baeyer–Villiger oxidation. [] This reaction utilizes various catalysts and oxidizing agents to transform the ketone into the desired lactone.

Q2: Are there different catalytic approaches for the Baeyer–Villiger oxidation of this compound?

A2: Yes, researchers have explored different catalytic systems to optimize the Baeyer–Villiger oxidation of this compound. One approach involves using tin-exchanged bentonite clay alongside aqueous hydrogen peroxide as the oxidant. [] Another method utilizes heteropolyacids, specifically H3PW12O40, as catalysts with aqueous hydrogen peroxide. [] The choice of catalyst and reaction conditions can impact the yield and selectivity of δ-dodecalactone production.

Q3: Beyond δ-dodecalactone, what other reactions or applications involve this compound?

A3: While the provided research primarily focuses on the Baeyer–Villiger oxidation to produce δ-dodecalactone, this compound can potentially participate in other reactions typical of cyclic ketones. These could include reactions like aldol condensations, Grignard reactions, and reductions. Further research might explore these possibilities and uncover new applications for this compound.

Q4: Does the ring size of cyclic ketones influence their reactivity in the Baeyer–Villiger oxidation?

A4: Yes, the research on Baeyer-Villiger oxidation using heteropolyacids and hydrogen peroxide suggests a significant influence of ring size on the reaction outcome. [] While this compound showed good conversion to its corresponding lactone, other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclododecanone yielded primarily acids instead of the desired lactones. This difference highlights the importance of substrate structure on the reaction selectivity.

Q5: Are there any safety concerns associated with this compound?

A5: Several resources provide safety assessments for this compound, primarily focusing on its use as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound. [, ] Additionally, a fragrance material review is available. [] These resources likely contain information regarding potential irritation, sensitization, and other toxicological data relevant to its safe handling and use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.